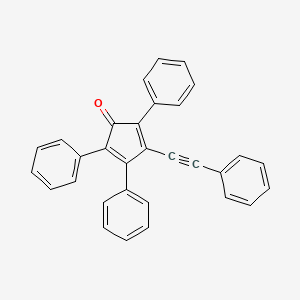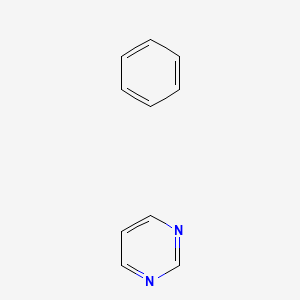
Benzene--pyrimidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene–pyrimidine (1/1) is a compound that combines the aromatic properties of benzene with the heterocyclic nature of pyrimidine. Benzene is a well-known aromatic hydrocarbon, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene–pyrimidine (1/1) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzene derivatives with pyrimidine precursors in the presence of catalysts such as palladium or copper can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of benzene–pyrimidine (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of catalysts such as palladium on carbon can convert benzene–pyrimidine (1/1) to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
Wissenschaftliche Forschungsanwendungen
Benzene–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Wirkmechanismus
The mechanism of action of benzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to nucleic acids or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Benzene: A six-membered aromatic hydrocarbon with no heteroatoms.
Comparison: Benzene–pyrimidine (1/1) is unique due to the combination of benzene’s aromaticity and pyrimidine’s heterocyclic nature. This fusion results in distinct chemical and physical properties that are not observed in the individual components. For example, the presence of nitrogen atoms in the pyrimidine ring can influence the compound’s reactivity and interactions with other molecules, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
835653-03-7 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
benzene;pyrimidine |
InChI |
InChI=1S/C6H6.C4H4N2/c1-2-4-6-5-3-1;1-2-5-4-6-3-1/h1-6H;1-4H |
InChI-Schlüssel |
CRLNSROCLKFIOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


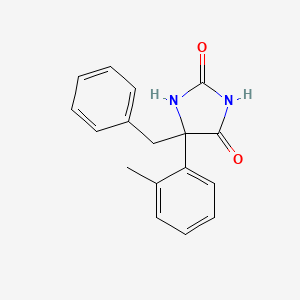
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
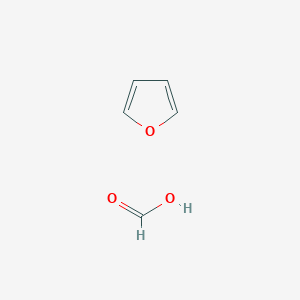
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
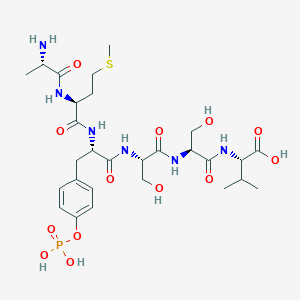

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

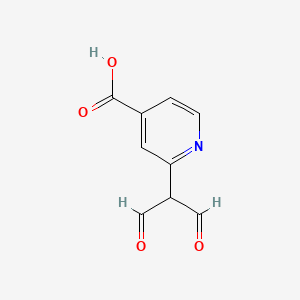
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
